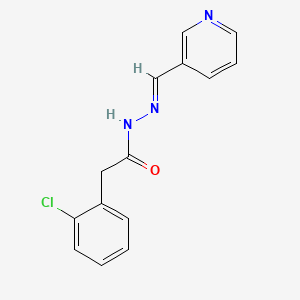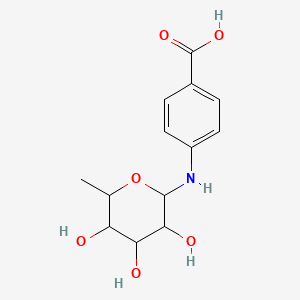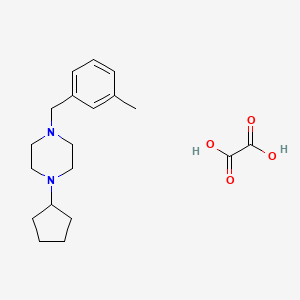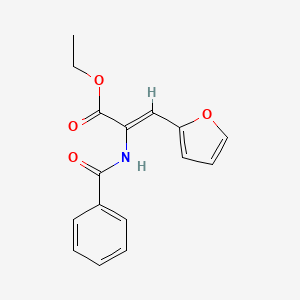![molecular formula C18H17IN2O2 B5204367 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5204367.png)
1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione, also known as IPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the well-known drug thalidomide, which was initially developed as a sedative but later found to have teratogenic effects. However, IPPI has shown promising results in various scientific studies, and its unique chemical structure has made it a subject of interest for researchers.
Wirkmechanismus
The mechanism of action of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to act as an immunomodulator and anti-inflammatory agent. 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has been shown to inhibit the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. This mechanism of action has led to the investigation of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione as a potential treatment for various inflammatory diseases, including rheumatoid arthritis and psoriasis.
Biochemical and Physiological Effects:
1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of the immune system, and the induction of apoptosis in cancer cells. 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects, which may be attributed to its ability to inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione in laboratory experiments is its unique chemical structure, which allows for the synthesis of various analogs with potential therapeutic properties. However, 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is a complex compound that requires specific conditions and reagents for its synthesis, which can be a limitation for some laboratories. Additionally, the mechanism of action of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione and its analogs. One potential direction is the investigation of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione as a potential treatment for inflammatory diseases, including rheumatoid arthritis and psoriasis. Another potential direction is the development of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione analogs with enhanced anti-cancer properties. Additionally, the use of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione as a building block for the synthesis of new compounds with potential therapeutic properties is an area of ongoing research. Overall, the unique chemical structure and potential therapeutic properties of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione make it a subject of continued interest for researchers in various fields.
Synthesemethoden
The synthesis of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione involves multiple steps, starting with the reaction of 4-iodoaniline with ethyl acetoacetate to form 1-(4-iodophenyl)-3-oxobutan-2-yl acetate. This intermediate is then reacted with phenethylamine to form the final product, 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione. The synthesis of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is a complex process that requires specific conditions and reagents, but it has been successfully achieved in various laboratories.
Wissenschaftliche Forschungsanwendungen
1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has shown potential applications in various scientific fields, including medicinal chemistry, drug discovery, and cancer research. One of the primary uses of 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is as a building block for the synthesis of new compounds with potential therapeutic properties. 1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione has been used as a starting material for the synthesis of analogs that have shown promising results in the treatment of various diseases, including cancer and inflammation.
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O2/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(21)23)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCWQGAGLYHFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)
![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
![3,4-dimethoxy-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5204294.png)
![1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride](/img/structure/B5204297.png)

![methyl 1-benzyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5204312.png)
![2-chloro-6-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5204316.png)
![6,8-dichloro-N-[3-(4-morpholinyl)propyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5204324.png)
![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5204350.png)


![4-(4-ethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5204359.png)
